2-Amino-4-hydroxy-3-methoxybenzoic acid

Description

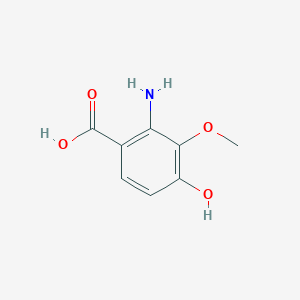

Structure

3D Structure

Properties

CAS No. |

7595-98-4 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-amino-4-hydroxy-3-methoxybenzoic acid |

InChI |

InChI=1S/C8H9NO4/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |

InChI Key |

DQLZIYCAOSTKEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid

Strategies for de novo Synthesis of 2-Amino-4-hydroxy-3-methoxybenzoic acid

The de novo synthesis of this compound involves the construction of the molecule from simpler, more readily available starting materials. Such strategies often rely on a sequence of reactions to introduce and manipulate the required functional groups on an aromatic ring.

Multi-step Synthetic Routes

A plausible multi-step synthetic route for this compound can be conceptualized starting from a commercially available precursor like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). A key challenge in this approach is the regioselective introduction of the amino group at the C2 position. A common strategy to achieve this is through nitration, followed by reduction.

The synthetic sequence would likely involve the following key transformations:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions during nitration, the hydroxyl group is often protected, for instance, as an acetate (B1210297) or a benzyl (B1604629) ether.

Nitration: The protected intermediate is then subjected to nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents will influence the position of the incoming nitro group.

Reduction of the nitro group: The nitro group is subsequently reduced to an amino group. This is a common and well-established transformation in organic synthesis.

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield the target molecule.

Below is a data table outlining a proposed multi-step synthesis:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetylation | Acetic anhydride (B1165640), pyridine | 4-acetoxy-3-methoxybenzoic acid |

| 2 | Nitration | HNO3, H2SO4, low temperature | 4-acetoxy-3-methoxy-2-nitrobenzoic acid |

| 3 | Reduction | Fe/HCl or catalytic hydrogenation (H2, Pd/C) | 2-amino-4-acetoxy-3-methoxybenzoic acid |

| 4 | Hydrolysis | Aqueous base (e.g., NaOH) followed by acidification | This compound |

Functional Group Transformations for Introducing Substituents (Amino, Hydroxyl, Methoxy)

The introduction of the key functional groups—amino, hydroxyl, and methoxy (B1213986)—onto an aromatic ring requires a toolbox of reliable chemical reactions. The timing and order of these transformations are crucial for a successful synthesis.

Direct amination of C-H bonds on an aromatic ring is a challenging but increasingly researched area. mdpi.com More traditionally, the introduction of an amino group is achieved indirectly. A widely used method is the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Common reduction methods include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). It is generally a clean and efficient method.

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

The hydroxyl and methoxy groups are often present in the starting material, as is the case when beginning with vanillin (B372448) or vanillic acid derivatives. However, if these groups need to be introduced, several methods are available.

Hydroxylation: A hydroxyl group can be introduced through various methods, including electrophilic hydroxylation or through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) with a hydroxide (B78521) source.

Methoxylation: A methoxy group is typically introduced by the Williamson ether synthesis, which involves the reaction of a phenoxide (formed by deprotonating a hydroxyl group with a base) with a methylating agent like methyl iodide or dimethyl sulfate.

Precursor-based Synthesis Approaches

Synthesizing the target compound from a precursor that already contains the core aromatic structure with some of the required functional groups can significantly shorten the synthetic route.

A highly convergent and efficient strategy for the synthesis of this compound is through the oxidation of the corresponding aldehyde, 2-amino-4-hydroxy-3-methoxybenzaldehyde (B3058544). The synthesis of this aldehyde precursor has been described in the patent literature. google.com

The synthesis of the precursor aldehyde can be achieved through a multi-step process that may involve the nitration of a protected vanillin derivative, followed by reduction of the nitro group. google.com A patented method describes the synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde through steps including the synthesis of acetyl vanillin, nitration, and subsequent reduction. google.com

Once the aldehyde is obtained, the final step is its oxidation to the carboxylic acid. This is a standard transformation in organic chemistry with numerous available reagents.

The table below outlines the precursor-based synthesis approach:

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Synthesis of Aldehyde | Vanillin derivative | Multi-step (e.g., protection, nitration, reduction) as per literature google.com | 2-amino-4-hydroxy-3-methoxybenzaldehyde |

| 2 | Oxidation | 2-amino-4-hydroxy-3-methoxybenzaldehyde | e.g., Potassium permanganate (B83412) (KMnO4), Tollens' reagent (Ag2O), or catalytic oxidation | This compound |

The choice of oxidant for the final step is critical to avoid over-oxidation or side reactions with the amino and hydroxyl groups. Milder oxidants are generally preferred. The kinetics and mechanisms of the oxidation of related compounds like vanillin have been studied, providing insights into suitable reaction conditions. researchgate.net

Utilization of Vanillin or Substituted Benzoic Acids as Starting Materials

The structural similarity of vanillin and various substituted benzoic acids to the target molecule makes them logical and common precursors in its synthesis.

A prevalent strategy commences with vanillin, a widely available natural product. A typical synthetic route involves the initial protection of the hydroxyl group of vanillin, often through acetylation to form acetyl vanillin. This is followed by nitration to introduce a nitro group onto the aromatic ring, yielding 2-nitro-3-methoxy-4-acetylbenzaldehyde. Subsequent reduction of the nitro group to an amino group furnishes 2-amino-3-methoxy-4-acetylbenzaldehyde. The final step involves the hydrolysis of the acetyl group to yield 2-amino-4-hydroxy-3-methoxybenzaldehyde, a closely related aldehyde that can be further oxidized to the desired carboxylic acid. google.com

Another approach begins with a substituted benzoic acid, such as 3-methoxy-4-hydroxybenzoic acid. This route typically involves a sequence of reactions including esterification, alkylation, nitration, and reduction. mdpi.com For instance, the starting benzoic acid can be esterified, followed by alkylation of the hydroxyl group. Nitration of the aromatic ring then introduces a nitro group, which is subsequently reduced to an amino group to form the desired 2-amino-substituted benzoic acid derivative. mdpi.com

Furthermore, 4-aminobenzoic acid can be condensed with vanillin to form a Schiff base, which can then be reduced to create a secondary amine derivative. nih.gov While not a direct synthesis of the target molecule, this demonstrates the utility of these starting materials in constructing related complex structures.

The following table summarizes a generalized synthetic pathway starting from a substituted benzoic acid:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Esterification | Thionyl chloride, Methanol | Methyl 4-hydroxy-3-methoxybenzoate |

| 2 | Alkylation | 1-bromo-3-chloropropane, K2CO3 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate |

| 3 | Nitration | Nitric acid, Acetic acid | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate |

| 4 | Reduction | Iron powder, Ammonium chloride | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound is underpinned by fundamental organic reaction mechanisms, primarily electrophilic aromatic substitution and reduction of nitro groups.

A key step in many synthetic routes is the nitration of a vanillin derivative or a substituted benzoic acid. mdpi.comjournalagent.com This is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. rushim.ru The electron-donating hydroxyl and methoxy groups on the aromatic ring direct the incoming nitro group to the ortho and para positions.

Following nitration, the reduction of the nitro group to an amino group is a critical transformation. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction. google.commdpi.com Catalytic hydrogenation typically employs a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas. google.comgoogle.com The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The mechanism is believed to involve the formation of nitroso and hydroxylamine (B1172632) intermediates. almacgroup.com

Chemical reduction methods often utilize metals in acidic media, such as iron in acetic acid or hydrochloric acid. google.com In this process, the metal acts as the reducing agent, transferring electrons to the nitro group.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, the kinetics of the key reaction steps, such as nitration and nitro group reduction, are well-established for related aromatic compounds.

The kinetics of aromatic nitration can be complex and are highly dependent on the reaction conditions, including the nature of the nitrating agent and the substrate. rushim.rursc.org For highly reactive substrates, the rate-determining step can be the formation of the nitronium ion. The kinetics of vanillin oxidation, a related process, have been studied and can be described by mathematical models that consider the concentrations of reactants and products over time. mdpi.com

The thermodynamics of substituted aminobenzoic acids have been investigated, providing insights into their stability and phase behavior. acs.orgresearchgate.netrsc.orgresearchgate.net The sublimation thermodynamics of aminobenzoic acids have been studied, and the thermodynamic parameters can be correlated with their physicochemical properties. researchgate.net The polymorphism of aminobenzoic acids has also been explored, revealing the existence of different crystalline forms with varying thermodynamic stabilities. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the reduction of the nitro group. Catalytic hydrogenation is a widely used and efficient method for this transformation.

Heterogeneous Catalysis:

Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for the hydrogenation of nitroaromatic compounds. google.comgoogle.com The reaction is typically carried out in a solvent under a hydrogen atmosphere. The efficiency of the catalytic reduction can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the pH of the reaction medium. google.comgoogle.com For instance, the catalytic reduction of nitrobenzoic acids can be effectively carried out using an alkali metal salt of the acid in an aqueous solution at a slightly acidic pH. google.com

Other catalytic systems, such as those based on cobalt and nickel, have been developed for the electrocatalytic hydrogenation of nitrobenzoic acids, offering an alternative to traditional methods. nih.gov

Homogeneous and Biocatalysis:

While heterogeneous catalysis is more common for this type of reduction, homogeneous catalysts and biocatalysts are also being explored for the synthesis of aminobenzoic acids. Biocatalytic approaches, using enzymes or whole microorganisms, offer the potential for highly selective and environmentally friendly syntheses. mdpi.comresearchgate.net

The following table provides a comparison of different catalytic approaches for the reduction of nitroaromatic compounds:

| Catalytic Approach | Catalyst Example | Advantages | Disadvantages |

| Heterogeneous Catalysis | Pd/C | High efficiency, ease of separation, reusability | Can be expensive, potential for deactivation |

| Electrocatalysis | CoNiCH/Al(OH)3 | Uses water as a hydrogen source, mild conditions | Requires specialized equipment |

| Biocatalysis | Enzymes/Microorganisms | High selectivity, environmentally friendly | Can be sensitive to reaction conditions, lower throughput |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net

One of the key areas of focus is the use of renewable starting materials. Vanillin, which can be derived from lignin, a major component of biomass, is an attractive green starting material. nih.gov The use of bio-based feedstocks reduces the reliance on petroleum-derived precursors. mdpi.comresearchgate.net

Another important aspect is the use of greener solvents and reaction conditions. Water is an ideal green solvent, and efforts are being made to develop synthetic methods that can be carried out in aqueous media. mdpi.com The use of subcritical water as a reaction medium has been explored for the synthesis of aminobenzoic acids. mdpi.com Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. nih.gov

The development of more efficient and selective catalysts is also a key component of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they reduce waste. The use of biocatalysts, such as enzymes, is particularly promising as they can operate under mild conditions and exhibit high selectivity. mdpi.comresearchgate.net

Furthermore, there is a focus on designing synthetic pathways that minimize the number of steps and avoid the use of hazardous reagents and the generation of toxic byproducts. For example, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can improve efficiency and reduce waste. mdpi.com

In-depth Spectroscopic Data for this compound Remains Elusive in Scientific Literature

A comprehensive search for detailed structural and spectroscopic research on the chemical compound this compound has revealed a significant lack of specific data in publicly accessible scientific literature. Efforts to gather information required for a thorough analysis, as outlined for advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy studies, did not yield specific experimental results for this particular molecule.

The scientific community relies on published, peer-reviewed data to establish the structural and spectroscopic characteristics of chemical compounds. Techniques such as ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy provide the foundational data for confirming a molecule's identity, connectivity, and functional groups.

While extensive research exists for structurally related isomers and derivatives—such as 2-amino-4-methoxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and 2-amino-3-methoxybenzoic acid—these findings are not directly applicable. Spectroscopic data is highly specific to the unique arrangement of atoms and functional groups within a molecule. Substituting, removing, or relocating even a single functional group, as is the case between the target compound and its known isomers, results in distinct and non-transferable spectroscopic fingerprints.

Consequently, the creation of a scientifically accurate article detailing the ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman analyses of this compound is not possible at this time. The necessary primary research data, including chemical shifts for NMR and vibrational frequencies for IR and Raman spectroscopy, does not appear to be published. Therefore, data tables and a detailed discussion of the spectroscopic findings for this specific compound cannot be generated.

Structural Characterization and Spectroscopic Analysis of 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid in Research

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Detailed analysis of the molecular weight and fragmentation patterns specific to 2-Amino-4-hydroxy-3-methoxybenzoic acid is not available.

High-Resolution Mass Spectrometry (HRMS)

No published studies were found that report the accurate mass measurement or elemental composition determination of this compound using HRMS.

Electrospray Ionization Mass Spectrometry (ESI/MS)

Specific data on the ionization and fragmentation behavior of this compound via ESI/MS is absent from the literature. While general fragmentation patterns for benzoic acids are understood, a specific analysis for this compound has not been documented.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry is unknown.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis absorption spectrum for this compound has not been reported. As a result, its maximum absorption wavelengths (λmax) and the specific electronic transitions (e.g., π→π, n→π) have not been characterized.

Until dedicated research on this compound is conducted and published, a detailed and accurate structural and spectroscopic analysis as requested cannot be provided.

Lack of Specific Computational Research Data for this compound

A thorough search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused solely on the compound This compound . Consequently, the detailed research findings and specific data points required to populate the requested article outline are not available in the public domain.

While computational chemistry is a powerful tool for elucidating the properties of molecules, research efforts are often directed towards compounds with specific known applications or those belonging to broader classes of molecules with established interest. It appears that this compound has not yet been the subject of in-depth computational investigation according to the available literature.

Therefore, it is not possible to provide the following specific data for this compound at this time:

Optimized Molecular Geometries and Conformational Analysis: Specific bond lengths, bond angles, and dihedral angles determined through Density Functional Theory (DFT) calculations are not available. A conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been published.

Electronic Structure Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported. Visualizations of these frontier molecular orbitals are also unavailable.

Vibrational Frequency Calculations: While the methodology for such calculations is well-established, a computed vibrational spectrum for this compound, which would aid in the assignment of experimental infrared and Raman spectra, could not be found.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties: There are no published studies using TD-DFT to investigate the electronic transitions and excited-state properties of this specific molecule.

Molecular Dynamics (MD) Simulations: Reports on MD simulations, which would provide insight into the dynamic behavior and intermolecular interactions of this compound in various environments, are absent from the scientific literature.

Quantum Chemical Descriptors and Structure-Property Correlations: Specific calculated values for quantum chemical descriptors (such as electronegativity, hardness, softness, and electrophilicity index) and any subsequent quantitative structure-activity relationship (QSAR) or structure-property correlation studies are not available.

Future computational research could certainly address these knowledge gaps and provide valuable theoretical insights into the chemical and physical properties of this compound. However, based on the current body of scientific literature, the specific data required for the requested article does not exist.

Computational and Theoretical Chemistry Studies of 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid

Potential Energy Surface (PES) Analysis for Reaction Pathways and Tautomerism

Potential Energy Surface (PES) analysis is a fundamental computational method used to theoretically explore the geometry of molecules and the dynamics of chemical reactions. wikipedia.org It maps the energy of a chemical system as a function of its atomic coordinates, analogous to a landscape where valleys represent stable molecular structures (isomers or conformers) and mountain passes correspond to transition states between them. wikipedia.org By analyzing the PES, chemists can predict stable conformations, investigate reaction mechanisms, and calculate reaction rates. rsc.orgrsc.org

For a molecule like 2-amino-4-hydroxy-3-methoxybenzoic acid, a PES analysis would be instrumental in understanding several key chemical properties:

Reaction Pathways: It could elucidate the mechanisms of reactions involving this molecule, such as its synthesis, degradation, or metabolic pathways. nih.gov The surface would reveal the lowest energy path from reactants to products, identifying any intermediate structures and the energy barriers that must be overcome. wikipedia.org

Tautomerism: The molecule possesses functional groups (amino and hydroxyl) that can participate in prototropic tautomerism—the migration of a proton. nih.gov A PES analysis could identify the different possible tautomers and determine their relative energies, providing insight into which forms are most stable and likely to exist under various conditions. This is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. nih.gov

While general principles of PES analysis and tautomerism are well-established, specific research detailing the PES, reaction pathways, or tautomeric equilibria for this compound is not available in the surveyed literature. Such studies would require dedicated quantum chemical calculations to generate the necessary data for this specific compound.

Biological and Biochemical Research Investigations of 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid

Biochemical Role as a Potential Biological Target Modulator

The unique arrangement of functional groups on 2-Amino-4-hydroxy-3-methoxybenzoic acid suggests its potential to modulate the activity of various biological targets, including enzymes and other cellular proteins.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers and urolithiasis associated with infections by Helicobacter pylori and other bacteria. nih.gov Consequently, the inhibition of urease is a significant therapeutic target. While this compound has not been specifically evaluated, research on other classes of compounds, including benzoic acid derivatives, has shown promise.

The mechanism of urease inhibitors often involves interaction with the nickel ions in the enzyme's active site. dergipark.org.tr For instance, studies on thiosemicarbazone and thiourea (B124793) derivatives indicate that the sulfur atom can chelate the nickel ions, thereby blocking the enzyme's activity. dergipark.org.tr Similarly, natural products like usnic acid have been shown to act as competitive or mixed-type inhibitors of urease. rsc.org Research on coumarin (B35378) derivatives has also demonstrated potential urease inhibitory activity, with molecular docking studies suggesting that these compounds can block the access of urea to the active site. scielo.br Given that phenolic compounds and their derivatives can interact with proteins, it is plausible that benzoic acid structures bearing hydroxyl and amino groups could interact with the urease active site, but specific in vitro studies on this compound are required to confirm this hypothesis.

The interaction of small molecules with proteins is fundamental to their biological activity and distribution. Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds. Studies on compounds structurally related to this compound, such as 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA), have investigated their binding to HSA. nih.gov

Fluorescence quenching studies demonstrated that both 4-HBA and VA can interact with HSA, causing a decrease in its intrinsic fluorescence. nih.govnih.gov Thermodynamic analysis of these interactions suggested that the binding is a spontaneous process, driven primarily by hydrogen bonds and van der Waals forces. nih.govnih.gov The study indicated that the fluorescence quenching mechanism for the HSA-4-HBA system was likely static, while a dynamic quenching mechanism was proposed for the HSA-VA system. nih.gov These findings suggest that benzoic acid derivatives can bind to major transport proteins, which would be a critical factor in their systemic distribution and availability to interact with other cellular targets. This research on similar molecules provides a model for how this compound might interact with key proteins. nih.gov

Research on Antioxidant Mechanisms of Action

Phenolic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups on the aromatic ring of this compound suggests it may possess significant antioxidant potential.

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.commdpi.com In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm. nih.gov The ABTS assay involves the reduction of the pre-formed ABTS radical cation, which also results in a color change. scispace.com

While direct data for this compound is not available, studies on related compounds highlight the contribution of specific functional groups to antioxidant activity. For example, 2,3-dihydroxybenzoic acid has been found to be a potent antioxidant, which is explained by the ability of the second hydroxyl group in the ortho position to stabilize the resulting radical through resonance. nih.gov In contrast, methylation of hydroxyl groups can decrease antioxidant efficiency, as seen in the comparison between 3,4-dihydroxybenzoic acid and its methylated counterparts, vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 3,4-dimethoxybenzoic acid. nih.gov Studies on other related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) have also demonstrated moderate antioxidant activity in DPPH and other assays. nih.gov

Table 1: Antioxidant Activity of Structurally Similar Compounds

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | DPPH Scavenging | Demonstrated antioxidant effects. | academicjournals.org |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | DPPH Scavenging | Lower activity than 3,4-dihydroxybenzoic acid. | nih.gov |

| Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) | DPPH Scavenging | Demonstrated antioxidant activity. | academicjournals.org |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Scavenging | Showed moderate scavenging activity. | nih.gov |

| 2,3-Dihydroxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | Identified as a very strong antioxidant. | nih.gov |

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the response to oxidative stress. nih.gov Key pathways include the nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes. nih.gov

A study on 2-hydroxy-4-methoxy benzoic acid (HMBA), a structural analog, investigated its effects against carbon tetrachloride (CCl4)-induced liver toxicity in a rat model. nih.gov The results showed that HMBA provided hepatoprotective effects by reducing lipid peroxidation and restoring levels of total glutathione. nih.gov Mechanistically, HMBA was found to decrease the activity of heme oxygenase-1 (HO-1) and increase myeloperoxidase (MPO) activity, suggesting a modulation of inflammatory and antioxidant response pathways. nih.gov The study linked these protective effects to the antioxidant and anti-inflammatory mechanisms of HMBA, highlighting its potential to modulate pathways related to ROS and Nrf2. nih.gov Such findings suggest that this compound could potentially influence similar cellular defense mechanisms against oxidative stress.

Investigation of Antimicrobial Properties in Research Models

Substituted benzoic acids and related phenolic compounds are known to possess antimicrobial properties. Research on compounds structurally similar to this compound has demonstrated activity against a range of bacteria and fungi. For example, 2-hydroxy-4-methoxybenzaldehyde, a major component of the essential oil from Periploca sepium, exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. nih.gov Further investigation into its mechanism against Staphylococcus aureus suggested that it targets the cell membrane, leading to increased release of intracellular contents. nih.gov

Similarly, studies on derivatives of 4-aminosalicylic acid have shown them to be active against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungi like Aspergillus niger and Candida albicans. jocpr.com The ethyl acetate (B1210297) fraction of Pericarpium trichosanthis, containing 4-hydroxybenzoic acid and isovanillic acid, also showed significant antibacterial activity against drug-resistant Acinetobacter species. academicjournals.org These findings indicate that the combination of hydroxyl, amino, and methoxy groups on a benzoic acid scaffold can contribute to antimicrobial efficacy.

Table 2: Antimicrobial Activity of Structurally Similar Compounds in Research Models

| Compound | Microorganism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/mL | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Escherichia coli | MIC: 150 µg/mL | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Candida albicans | MIC: 125 µg/mL | nih.gov |

| 4-Hydroxybenzoic acid | Acinetobacter baumannii | MIC: 0.75 - 1.0 mg/mL | academicjournals.org |

| 2-hydroxy-4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzoic acid (a 4-aminosalicylic acid derivative) | Staphylococcus aureus | Highly Active (Zone of Inhibition) | jocpr.com |

| 2-hydroxy-4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzoic acid (a 4-aminosalicylic acid derivative) | Aspergillus niger | Highly Active (Zone of Inhibition) | jocpr.com |

Note: MIC (Minimum Inhibitory Concentration). Direct comparison of activity can be complex due to variations in experimental methods.

Studies on Bacterial Growth Inhibition in Microorganisms

No publicly available research studies investigating the potential of this compound to inhibit the growth of bacterial microorganisms were identified. Consequently, there is no data to report on its spectrum of activity, minimum inhibitory concentrations (MICs), or its mechanisms of antibacterial action.

Research into Fungal and Yeast Growth Modulation

Similarly, a thorough review of scientific literature yielded no studies focused on the effects of this compound on the growth of fungi or yeast. Therefore, information regarding its potential antifungal or anti-yeast activity, including any data on growth modulation, is not available.

Anti-inflammatory Research in Cell Culture or Non-human Model Systems

There is a lack of available research on the anti-inflammatory properties of this compound. No studies in cell culture or non-human models have been published that would provide insight into its potential to mitigate inflammatory responses.

Modulation of Inflammatory Mediators

Consistent with the absence of general anti-inflammatory research, no specific studies on the modulation of inflammatory mediators by this compound could be located. This includes a lack of data on its effects on cytokines, chemokines, prostaglandins, or other molecules involved in inflammatory pathways.

Mechanisms of Interaction with Biological Macromolecules in Research

Investigations into the direct interactions of this compound with biological macromolecules have not been reported in the available scientific literature.

Protein Binding Studies and Interaction Mechanisms (e.g., Fluorescence Quenching)

No protein binding studies for this compound have been published. As a result, there is no information on its binding affinity for proteins like serum albumin, nor are there any mechanistic data from techniques such as fluorescence quenching.

DNA/RNA Interaction Research in Model Systems

There is no available research on the interaction of this compound with DNA or RNA in model systems. Therefore, its potential to bind to or modulate the function of nucleic acids remains uninvestigated.

Occurrence and Biosynthesis Research of 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid

Natural Occurrence in Biological Sources (e.g., plants, microorganisms)

Information unavailable.

Isolation and Identification Methodologies from Natural Extracts

Information unavailable.

Distribution Patterns in Different Biological Tissues or Organisms

Information unavailable.

Elucidation of Biosynthetic Pathways for 2-Amino-4-hydroxy-3-methoxybenzoic acid

Information unavailable.

Enzymatic Steps and Intermediate Compounds

Information unavailable.

Genetic Basis of Biosynthetic Enzymes

Information unavailable.

Precursor Incorporation Studies in Biological Systems

Information unavailable.

Derivatives and Structure Activity Relationship Sar Studies of 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid

Investigation of Structure-Activity Relationships for Specific Research Properties

Impact of Substituent Position and Nature on Biological Research Outcomes

Further research and publication in this specific area are needed before a detailed article as specified can be written.

Analytical Methodologies for 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the primary approach for the separation and quantification of 2-Amino-4-hydroxy-3-methoxybenzoic acid. The choice between liquid or gas chromatography depends on the compound's properties, the sample matrix, and the specific requirements of the research.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Separation Mechanism: In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of an aqueous buffer (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), the retention and elution of the compound can be precisely controlled. longdom.orgekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation from other components in a mixture. longdom.org

Detection Methods:

UV-Vis Detection: this compound possesses a chromophore due to its aromatic ring structure, making it detectable by Ultraviolet-Visible (UV-Vis) or Photo Diode Array (PDA) detectors. The wavelength of maximum absorbance (λmax) is selected for monitoring to ensure high sensitivity. For similar benzoic acid derivatives, detection wavelengths are often set in the range of 205-230 nm. longdom.orgekb.eg

Electrospray Ionization Mass Spectrometry (ESI-MS/MS): For higher selectivity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, converting them into gas-phase ions. These ions are then separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z). A study on the closely related compound 2-hydroxy-4-methoxybenzoic acid utilized ESI-MS in positive ion mode, identifying the molecular ion peak (m/z 169.04) for confirmation. researchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater specificity by fragmenting the parent ion and monitoring specific daughter ions, a technique known as Multiple Reaction Monitoring (MRM).

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.org |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | longdom.org |

| Mobile Phase B | Acetonitrile or Methanol | longdom.orgekb.eg |

| Elution Mode | Gradient | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV-Vis (e.g., 230 nm) or ESI-MS/MS | longdom.orgresearchgate.net |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound contains multiple polar functional groups (carboxylic acid, hydroxyl, and amino groups) that make it non-volatile and prone to thermal degradation and adsorption within the GC system. researchgate.net Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis. jfda-online.com

Derivatization: Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. This is achieved by replacing the active hydrogens on the polar functional groups with more stable, non-polar groups. iu.edu

Silylation: This is a common method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing hydroxyl, carboxylic acid, and amine groups simultaneously. iu.eduweber.hu The resulting TMS derivative is significantly more volatile and exhibits improved chromatographic peak shape. gcms.cz

Acylation: This process introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu Acylation is particularly effective for amino and hydroxyl groups and can enhance detectability with an electron capture detector (ECD) if fluorinated reagents are used. weber.hu

Alkylation (Esterification): The carboxylic acid group is typically converted to an ester (e.g., a methyl ester) to increase volatility. researchgate.netgcms.cz This is often performed in conjunction with silylation or acylation to derivatize the other functional groups.

Once derivatized, the compound can be separated on a non-polar capillary GC column and detected with high specificity and sensitivity using a mass spectrometer.

| Derivatization Type | Reagent Example | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2 | iu.edu |

| Acylation | TFAA (Trifluoroacetic anhydride) | -OH, -NH2 | iu.edu |

| Alkylation (Esterification) | Methanol/HCl | -COOH | gcms.cz |

Sample Preparation and Extraction Methods from Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The goal is to isolate this compound from the sample matrix, remove interfering substances, and concentrate it to a level suitable for the analytical instrument. creative-proteomics.com The choice of method depends on the nature of the research matrix (e.g., cell culture media, tissue homogenates, reaction mixtures).

Protein Removal: For biological samples, the removal of proteins is a crucial first step as they can interfere with chromatographic analysis.

Acid Precipitation: Trichloroacetic acid (TCA) or perchloric acid can be added to the sample to precipitate proteins, which are then removed by centrifugation. creative-proteomics.com

Ultrafiltration: Using a membrane with a specific molecular weight cutoff (e.g., 3 kDa) can effectively separate the small molecule analyte from high-molecular-weight proteins. creative-proteomics.com

Extraction and Cleanup:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and optimize its partitioning into the organic layer.

Solid-Phase Extraction (SPE): SPE is a highly effective and common method for cleanup and concentration. researchgate.net A cartridge containing a solid sorbent (e.g., C18 for reversed-phase, or an ion-exchange resin) is used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. researchgate.net

Solvent Considerations: It is important to avoid buffers containing primary or secondary amines, such as TRIS, as they can react with derivatization reagents and interfere with the analysis. biosyn.comsickkids.ca Whenever possible, samples should be dissolved in a simple matrix like ultrapure water or a volatile buffer. sickkids.ca

Development and Validation of Quantitative Analytical Methods for Research Purity and Concentration

To ensure that an analytical method provides reliable and accurate data, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. pharmaguideline.com The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu

Key validation parameters for a quantitative method include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. actascientific.com This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com This is assessed by analyzing a series of standards at different concentrations and is typically confirmed if the correlation coefficient (R²) of the calibration curve is ≥ 0.999. theviews.in

Accuracy: The closeness of the test results to the true value. It is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Acceptance criteria are often between 98% and 102%. actascientific.comtheviews.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment. pharmaguideline.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%. theviews.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). longdom.org This provides an indication of its reliability during normal usage.

| Parameter | Definition | Typical Acceptance Criterion | Reference |

|---|---|---|---|

| Specificity | Ability to measure analyte in the presence of interferences | No interference at the analyte's retention time | actascientific.com |

| Linearity | Proportionality of signal to concentration | Correlation Coefficient (R²) ≥ 0.999 | theviews.in |

| Accuracy | Closeness to the true value | Recovery typically 98.0% - 102.0% | theviews.in |

| Precision | Agreement among repeated measurements | Relative Standard Deviation (RSD) ≤ 2% | theviews.in |

| LOD | Lowest concentration that can be detected | Determined by signal-to-noise ratio (e.g., 3:1) | longdom.org |

| LOQ | Lowest concentration that can be quantified | Determined by signal-to-noise ratio (e.g., 10:1) | longdom.org |

| Robustness | Resistance to small, deliberate method changes | System suitability parameters met under varied conditions | longdom.org |

Future Research Directions and Translational Perspectives for 2 Amino 4 Hydroxy 3 Methoxybenzoic Acid

Exploration of Undiscovered Biochemical Roles

Currently, there is no scientific literature detailing the biochemical roles of 2-Amino-4-hydroxy-3-methoxybenzoic acid. Future research could focus on its potential interactions with biological systems. Initial studies would likely involve in vitro screening assays to determine if the compound exhibits any biological activity, such as enzymatic inhibition or receptor binding. Subsequent research could investigate its metabolic fate in various model organisms.

Table 1: Potential Areas for Biochemical Role Exploration

| Research Area | Potential Focus |

|---|---|

| Enzyme Inhibition Assays | Screening against common enzyme classes (e.g., kinases, proteases). |

| Receptor Binding Studies | Investigating affinity for various cellular receptors. |

| Metabolic Pathway Analysis | Determining how the compound is metabolized and its byproducts. |

Application in Materials Science Research

The potential application of this compound in materials science is an unexplored field. Its structure, containing an aromatic ring with amino, hydroxyl, and carboxylic acid functional groups, suggests it could serve as a versatile monomer or building block for novel polymers or functional materials. The presence of these functional groups could allow for the synthesis of polyesters, polyamides, or other polymers with potentially unique thermal, optical, or mechanical properties. Future research would be required to synthesize such materials and characterize their properties.

Biotechnological Production and Bioconversion Studies

There are no established methods for the biotechnological production of this compound. Research in this area would need to start from a foundational level, potentially by designing and engineering metabolic pathways in microorganisms. This could involve the modification of existing pathways for related aromatic compounds. A patent for the synthesis of the related compound 2-amino-4-hydroxy-3-methoxybenzaldehyde (B3058544) suggests that a precursor may be synthetically accessible, which could be a starting point for bioconversion studies. google.com

Table 2: Hypothetical Biotechnological Production Strategies

| Approach | Description |

|---|---|

| De Novo Biosynthesis | Engineering a microorganism to produce the compound from simple carbon sources. |

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

Systems Biology Approaches to Understand Comprehensive Biological Impact

A systems biology approach to understanding the impact of this compound would require foundational data that is currently unavailable. Once the compound can be synthesized and its basic biological activities are characterized, systems biology techniques such as metabolomics and proteomics could be employed. These studies could provide a comprehensive view of the cellular response to the compound and help to identify its mechanism of action and potential off-target effects.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-hydroxy-3-methoxybenzoic acid, and how can purity be validated?

Methodological Answer:

- Synthesis : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, methoxy and amino groups can be introduced via nucleophilic substitution or catalytic hydrogenation, followed by hydroxylation under controlled pH conditions (analogous to methods in ).

- Purity Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against standards.

- NMR : Analyze and spectra for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid protons at δ 12–13 ppm) .

- Melting Point : Compare observed values (e.g., >200°C) with literature data to assess crystallinity .

Q. How can spectroscopic techniques (FTIR, NMR) distinguish this compound from structural analogs?

Methodological Answer:

- FTIR : Identify key functional groups:

- Broad O–H stretch (hydroxyl) at 3200–3600 cm.

- N–H bend (amine) at 1600–1650 cm.

- C=O (carboxylic acid) at 1680–1720 cm.

- NMR :

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ).

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in polar solvents (critical for bioavailability studies) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Refinement : Employ SHELXL for small-molecule refinement (). Key steps:

- Assign anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding networks (e.g., O–H···N interactions).

- CIF Validation : Check for R-factor convergence (<5%) and PLATON alerts .

Q. How do conflicting data on melting points or solubility arise, and how should they be addressed?

Methodological Answer:

- Sources of Discrepancy :

- Resolution Strategies :

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.